molecular formula C10H15N3O B12229550 4-Methoxy-6-(piperidin-1-yl)pyrimidine

4-Methoxy-6-(piperidin-1-yl)pyrimidine

Cat. No.: B12229550
M. Wt: 193.25 g/mol
InChI Key: XGODJCJZARSPNV-UHFFFAOYSA-N
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Description

4-Methoxy-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperidinyl group at the 6-position. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-(piperidin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxypyrimidine with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The piperidinyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxy-6-(piperidin-1-yl)pyrimidine, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.

Scientific Research Applications

4-Methoxy-6-(piperidin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): Known for its use in hair growth treatments.

    5-Bromo-2-(piperidin-1-yl)pyrimidine: Utilized in organic synthesis as a building block.

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

Uniqueness: 4-Methoxy-6-(piperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and piperidinyl groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-methoxy-6-piperidin-1-ylpyrimidine

InChI

InChI=1S/C10H15N3O/c1-14-10-7-9(11-8-12-10)13-5-3-2-4-6-13/h7-8H,2-6H2,1H3

InChI Key

XGODJCJZARSPNV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCCCC2

Origin of Product

United States

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